

# 5-(3-Chlorophenyl)thiazole-2-carbaldehyde

## molecular weight and formula

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### Compound of Interest

Compound Name: 5-(3-Chlorophenyl)thiazole-2-carbaldehyde

Cat. No.: B12437834

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Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of **5-(3-Chlorophenyl)thiazole-2-carbaldehyde**

## Executive Summary

**5-(3-Chlorophenyl)thiazole-2-carbaldehyde** is an advanced heterocyclic building block (synthon) extensively utilized in medicinal chemistry and organic synthesis[1]. Featuring a privileged thiazole scaffold—characterized by a five-membered aromatic ring containing nitrogen and sulfur—this compound is highly valued for its diverse biological interactions and structural versatility[1]. The strategic placement of a reactive carbaldehyde group at the C-2 position and a 3-chlorophenyl substituent at the C-5 position makes it an ideal precursor for generating complex molecular entities, including novel therapeutic agents targeting various pathological pathways[1].

## Physicochemical Specifications

Accurate physicochemical profiling is critical for downstream synthetic planning and analytical validation. The compound exhibits a molecular weight of 223.68 g/mol and a molecular formula of C<sub>10</sub>H<sub>6</sub>ClNOS[1].

Table 1: Core Physicochemical Properties

Property	Specification
Molecular Formula	C10H6ClNOS
Molecular Weight	223.68 g/mol
Canonical SMILES	<chem>C1=CC(=CC(=C1)Cl)C2=CN=C(S2)C=O</chem>
InChI Key	OCRCTTJUZPGUDU-UHFFFAOYSA-N
Product Category	Research Use Only (RUO)

## Structural and Mechanistic Insights

The reactivity of **5-(3-chlorophenyl)thiazole-2-carbaldehyde** is governed by its unique electronic distribution. The thiazole core is an electron-rich heterocycle, yet the introduction of the 3-chlorophenyl group at the C-5 position modulates its overall electron density. The primary synthetic utility lies in the C-2 carbaldehyde group. The carbonyl carbon is highly electrophilic due to the strong electron-withdrawing nature of the adjacent oxygen atom and the electron-deficient C-2 position of the thiazole ring[1]. This facilitates a broad spectrum of chemical transformations, including nucleophilic additions, cycloadditions, and the formation of hybrid molecular scaffolds[1].

## Synthetic Methodology: Vilsmeier-Haack Formylation

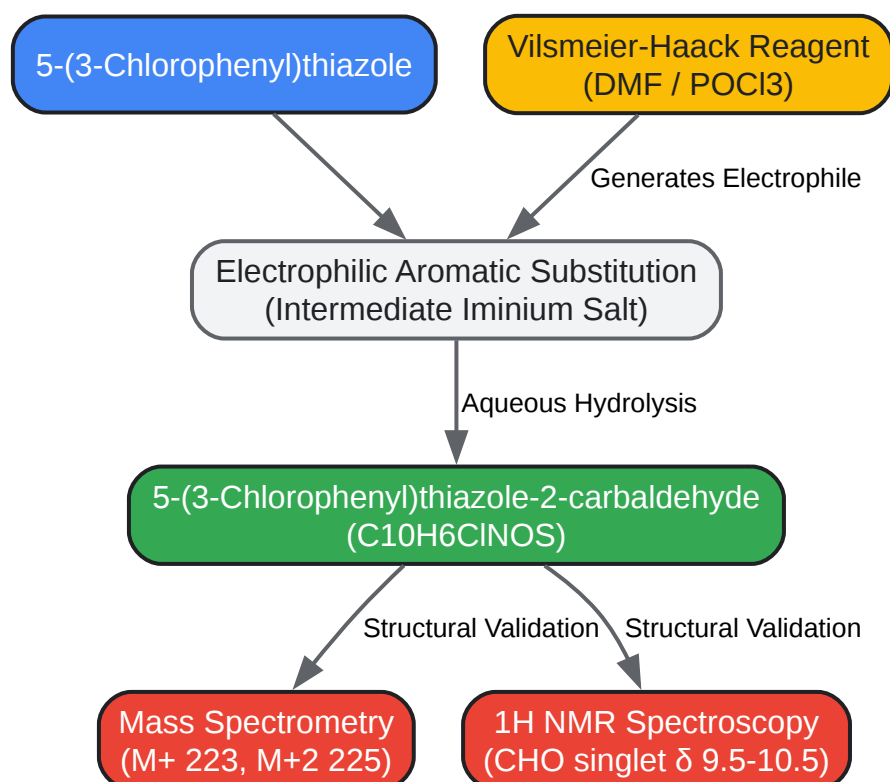
The standard approach to synthesizing **5-(3-chlorophenyl)thiazole-2-carbaldehyde** involves the regioselective formylation of the 5-(3-chlorophenyl)thiazole core. The Vilsmeier-Haack reaction is the preferred method, leveraging an electrophilic aromatic substitution mechanism[1].

Standardized Protocol:

- **Reagent Preparation:** Cool anhydrous N,N-dimethylformamide (DMF) to 0 °C under an inert atmosphere (N<sub>2</sub> or Ar). Slowly add Phosphorus oxychloride (POCl<sub>3</sub>) dropwise. Causality: The reaction between DMF and POCl<sub>3</sub> generates the highly reactive Vilsmeier-Haack

electrophile (chloroiminium ion). Strict thermal control (0 °C) is mandatory to prevent the exothermic decomposition of this intermediate.

- **Substrate Addition:** Dissolve the starting material, 5-(3-chlorophenyl)thiazole, in a minimal volume of dry DMF. Add this solution dropwise to the chloroiminium complex at 0 °C.
- **Reaction Progression:** Gradually elevate the reaction temperature (typically to 80–100 °C) and stir for 4–6 hours<sup>[1]</sup>. **Causality:** While the thiazole ring is susceptible to electrophilic attack, sufficient thermal energy is required to overcome the activation barrier for substitution at the C-2 position, ensuring high conversion rates.
- **Hydrolysis and Quenching:** Pour the reaction mixture over crushed ice and neutralize with saturated aqueous sodium acetate. **Causality:** Hydrolysis of the intermediate iminium salt is strictly required to liberate the final aldehyde product. Neutralization prevents acid-catalyzed degradation or unwanted side reactions.
- **Purification:** Extract the aqueous layer with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and purify via silica gel column chromatography.



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Figure 1: Vilsmeier-Haack synthesis and analytical validation workflow.

## Analytical Characterization

To ensure the integrity of the synthesized synthon, rigorous analytical validation using Mass Spectrometry (MS) and Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR) is required to form a self-validating experimental loop[1].

Table 2: Analytical Characterization Markers

Technique	Target Feature	Expected Signal / Value	Mechanistic Rationale
Mass Spectrometry	Molecular Ion ( $M^+$ )	$m/z$ 223	Corresponds to the base molecular mass containing the $^{35}\text{Cl}$ isotope[1].
Mass Spectrometry	$M+2$ Isotope Peak	$m/z$ 225 (~3:1 intensity ratio)	Validates the presence of a single chlorine atom due to the natural abundance of the $^{37}\text{Cl}$ isotope[1].
$^1\text{H}$ NMR	Aldehydic Proton (CHO)	Singlet, $\delta$ 9.5 - 10.5 ppm	The strong electron-withdrawing effect and diamagnetic anisotropy of the carbonyl group heavily deshield this proton[1].
$^1\text{H}$ NMR	Thiazole Ring Proton ( $\text{H}_4$ )	Singlet, $\delta$ 7.5 - 8.5 ppm	Deshielded by the aromatic ring current of the thiazole heterocycle[1].

## Downstream Applications

The C-2 carbaldehyde group serves as a versatile functional handle, enabling the synthesis of diverse chemical entities[1]:

- Oxidation: Conversion to 5-(3-chlorophenyl)thiazole-2-carboxylic acid using standard oxidants (e.g., KMnO<sub>4</sub> or Pinnick oxidation conditions)[1].
- Reduction: Reduction to the primary alcohol, [5-(3-chlorophenyl)thiazol-2-yl]methanol, typically utilizing sodium borohydride (NaBH<sub>4</sub>)[1].
- Wittig Reactions: Transformation of the aldehyde into various alkene derivatives via reaction with phosphonium ylides, a critical step in extending the carbon framework[1].
- Schiff Base Formation: Condensation with primary amines to yield imines (Schiff bases), which are highly valuable intermediates in the development of novel pharmacophores[1].

## References

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## Sources

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